molecular formula C9H3F2N B15200186 3-(3,5-Difluorophenyl)-2-Propynenitrile

3-(3,5-Difluorophenyl)-2-Propynenitrile

Cat. No.: B15200186
M. Wt: 163.12 g/mol
InChI Key: SHHJHTNWKGIXTB-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-Propynenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a propynenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-2-Propynenitrile typically involves the reaction of 3,5-difluorophenylacetylene with cyanogen bromide under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-2-Propynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenyl)propanoic acid.

    Reduction: 3-(3,5-Difluorophenyl)-2-propynylamine.

    Substitution: 3-(3,5-Difluorophenyl)-2-bromo-2-propynenitrile.

Scientific Research Applications

3-(3,5-Difluorophenyl)-2-Propynenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-2-Propynenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s difluorophenyl group can enhance its binding affinity to target proteins, while the propynenitrile moiety can facilitate its interaction with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones

Uniqueness

3-(3,5-Difluorophenyl)-2-Propynenitrile is unique due to its combination of a difluorophenyl group and a propynenitrile moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H3F2N

Molecular Weight

163.12 g/mol

IUPAC Name

3-(3,5-difluorophenyl)prop-2-ynenitrile

InChI

InChI=1S/C9H3F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H

InChI Key

SHHJHTNWKGIXTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C#CC#N

Origin of Product

United States

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